7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
BenchChem offers high-quality 7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Derivative Synthesis
Studies have shown that compounds structurally related to "7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" exhibit interesting reactivity patterns that are valuable for synthetic organic chemistry. For instance, Mironovich et al. (2013) explored the reactivity of similar compounds, leading to the synthesis of derivatives with potential pharmacological properties (Mironovich, Kostina, & Podol’nikova, 2013). Similarly, the alkylation reactions of related triazinones have been investigated, revealing pathways for creating novel derivatives (Mironovich, Ivanov, & Daeva, 2019).
Novel Complex Formation
Research into novel complexes, such as the work by Bubnov et al. (2012), has demonstrated the ability of structurally related compounds to form tris-o-semiquinonato cobalt complexes, indicating potential applications in material science and coordination chemistry (Bubnov et al., 2012).
Pharmacological Evaluation
The pharmacological evaluation of derivatives, as explored by Chłoń-Rzepa et al. (2013), shows that these compounds can have significant interactions with serotonin receptors, suggesting potential applications in the development of new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds, as reported by Qing-min et al. (2004), provide insight into the molecular configurations and potential reactivity of these molecules, which could inform further studies in drug design and material science (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).
properties
IUPAC Name |
3-tert-butyl-9-methyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-6-7-20-12(22)10-11(19(5)14(20)23)16-13-18-17-9(8-21(10)13)15(2,3)4/h6H,1,7-8H2,2-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFICYMQVKQPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41455143 |
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